N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide
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Overview
Description
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring, a phenylethene group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds containing amethylpiperazine fragment are known to interact with various proteins and receptors . For instance, a compound with a similar structure was found to target Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell cycle regulation and mitosis.
Mode of Action
Based on its structural similarity to other methylpiperazine-containing compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocell cycle regulation and mitosis . The downstream effects of these interactions could include altered cell proliferation and growth.
Pharmacokinetics
Compounds with similar structures have been noted to have good oral bioavailability
Result of Action
Given its potential targets, it may result inaltered cell proliferation and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide typically involves a multi-step process. One common method includes the condensation of 4-methylpiperazine with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use as a therapeutic agent in the treatment of leukemia.
4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide: Investigated for its anticancer properties.
Uniqueness
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenylethene group, and sulfonamide moiety allows for versatile chemical reactivity and potential interactions with a wide range of biological targets .
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMHDFWIZSMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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